Nonyl 2-methylisocrotonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2-methylisocrotonate can be synthesized through the esterification of 2-methylisocrotonic acid with nonanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nonyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of nonyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological targets. The exact molecular pathways and targets are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
Nonyl acetate: Another nonyl ester with similar properties but different applications.
Nonyl propionate: Similar in structure but with a propionate ester group instead of a 2-methylisocrotonate group.
Nonyl butyrate: Similar ester with a butyrate group.
Uniqueness
Nonyl 2-methylisocrotonate is unique due to its specific ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
29781-04-2 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
nonyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-12-16-14(15)13(3)5-2/h5H,4,6-12H2,1-3H3/b13-5- |
InChI Key |
NIOMGUSCYSQFTC-ACAGNQJTSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)/C(=C\C)/C |
Canonical SMILES |
CCCCCCCCCOC(=O)C(=CC)C |
Origin of Product |
United States |
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